molecular formula C11H14O5 B181102 3,4,5-Trimethoxyphenyl acetate CAS No. 17742-46-0

3,4,5-Trimethoxyphenyl acetate

Cat. No. B181102
CAS RN: 17742-46-0
M. Wt: 226.23 g/mol
InChI Key: ASPRESJSDRJZBN-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxyphenyl acetate, also known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine class of drugs. It was first synthesized in the 1960s by Alexander Shulgin, a renowned chemist and pharmacologist who was known for his work on psychoactive compounds.

Scientific Research Applications

Synthesis and Pharmacological Activities

  • Development of New Medications: A study by Samelyuk and Kaplaushenko (2013) emphasized the significance of 3,4,5-Trimethoxyphenyl acetate in the development of new, low-toxic and highly-efficient medicines. The research focused on synthesizing compounds with potential pharmacological activities and understanding the relationship between chemical structure and biological activity (Samelyuk & Kaplaushenko, 2013).

Chemical Synthesis and Improvement Processes

  • Improving Synthesis Processes: Qi Yuejin (2010) worked on improving the synthesis process of 3,4,5-trimethoxyphenyl acetic acid, resulting in a practical and scalable method (Qi Yuejin, 2010).
  • Optimization of Synthesis Conditions: Wang Yue-qun (2011) optimized the synthesis conditions for 3,4,5-Trimethoxyphenyl acetic acid, an important intermediate in pharmaceutical production (Wang Yue-qun, 2011).

Bioactivity and Antiproliferative Properties

  • Antiproliferative Activities Against Cancer Cells: Jin et al. (2006) synthesized derivatives of this compound and evaluated their antiproliferative activities against cancer cells, finding significant efficacy in inhibiting cell growth (Jin et al., 2006).

Chemical and Physical Properties

  • Study of Chemical Transformations: Kikushima et al. (2022) used Trimethoxyphenyl iodonium(III) acetate as an efficient arylation reagent for N,O-protected hydroxylamines and N-methoxysulfonamides, demonstrating its versatile application in synthesizing aniline derivatives (Kikushima et al., 2022).

Role in Natural Product Synthesis

  • Natural Product Substructure: Hoye and Kaese (1982) discussed the use of 3,4,5-Trimethoxyphenyllithium as a substructure in natural product synthesis, highlighting its utility in carbon-carbon bond formation reactions (Hoye & Kaese, 1982).

Antinarcotic Applications

  • Antinarcotic Agent Synthesis: Jung et al. (2009) synthesized 3,4,5-trimethoxyphenyl acrylamides as potential antinarcotic agents, demonstrating their effectiveness in inhibiting morphine withdrawal syndrome in mice (Jung et al., 2009).

properties

CAS RN

17742-46-0

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

(3,4,5-trimethoxyphenyl) acetate

InChI

InChI=1S/C11H14O5/c1-7(12)16-8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6H,1-4H3

InChI Key

ASPRESJSDRJZBN-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CC(=O)OC1=CC(=C(C(=C1)OC)OC)OC

melting_point

74°C

Other CAS RN

17742-46-0

physical_description

Solid

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3,4,5-trimethoxyphenol (5.52 g, 30 mmol) in acetic anhydride (15 mL) was refluxed for 4 h. The reaction mixture was poured onto crushed ice (50 g). The resulting precipitate was collected and washed with water. The residue was dried in vacuum at 50° C. for 24 h to afford white crystals (6.31 g, 93%), 74-75° C.; 1H NMR (CDCl3, 200 M Hz) δ 6.34 (s, 2H), 3.83 (s, 6H), 3.82 (s, 3H), 2.29 (s, 3H); 13C NMR (CDCl3, 50 M Hz) δ 169.6 (s), 153.5 (s, 2C), 146.7 (s), 135.8 (s), 99.1 (d, 2C), 60.9 (q), 56.1 (q, 2C), 21.1 (q).
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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